molecular formula C7H4ClN3 B1396004 2-Chloropyrido[3,4-D]pyrimidine CAS No. 1234616-61-5

2-Chloropyrido[3,4-D]pyrimidine

Cat. No. B1396004
M. Wt: 165.58 g/mol
InChI Key: XNXIKSZFEGISMW-UHFFFAOYSA-N
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Description

2-Chloropyrido[3,4-D]pyrimidine is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, including 2-Chloropyrido[3,4-D]pyrimidine, involves various synthetic protocols . The review on the synthesis and therapeutic potential of pyridopyrimidines considers all these protocols .


Molecular Structure Analysis

The molecular structure of 2-Chloropyrido[3,4-D]pyrimidine is based on the heterocyclic combination of pyrimidine and pyridine rings . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for this combination .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Chloropyrido[3,4-D]pyrimidine are part of the synthetic protocols mentioned earlier . These reactions are crucial in preparing these pyridopyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloropyrido[3,4-D]pyrimidine can be found in databases like PubChem . It provides information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Scientific Research Applications

    Anti-Inflammatory Effects

    • Methods : Various synthetic methods are employed for their preparation, including cascade reactions and direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .
    • Results : These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, contributing to their anti-inflammatory properties .

    Antitumor Activity

    • Summary : Piritrexim, a derivative of 2-Chloropyrido[3,4-D]pyrimidine, inhibits dihydrofolate reductase (DHFR) and shows promising antitumor effects .

    Anticancer Potential

    • Summary : 2,4,6-Trisubstituted pyrimidines, including derivatives of 2-Chloropyrido[3,4-D]pyrimidine, have been explored for their anticancer activity .

    Synthesis of Novel Compounds

    • Summary : Researchers have developed methods for synthesizing novel pyrimidine analogs, including 2-Chloropyrido[3,4-D]pyrimidine derivatives, with enhanced anti-inflammatory activities and minimal toxicity .

    Ethylene Glycol Derivatives

    • Summary : Ethylene glycol derivatives of 2-Chloropyrido[3,4-D]pyrimidine have been prepared, although yields remain moderate .

    COX-2 Inhibition

    • Summary : Some pyrazolo[3,4-d]pyrimidine analogs, related to 2-Chloropyrido[3,4-D]pyrimidine, exhibit selective COX-2 inhibitory potential .

Safety And Hazards

The safety and hazards of 2-Chloropyrido[3,4-D]pyrimidine are also listed in databases like PubChem . It provides safety/hazards/toxicity information .

Future Directions

The future directions of 2-Chloropyrido[3,4-D]pyrimidine research are likely to continue focusing on its therapeutic potential . As it has been studied in the development of new therapies, it is expected that more research will be conducted in this area .

properties

IUPAC Name

2-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-10-3-5-1-2-9-4-6(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXIKSZFEGISMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrido[3,4-D]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Van Hoof, S Claes, K Boon, T Van Loy, D Schols… - Molecules, 2023 - mdpi.com
Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer. Consequently, CXCR2 antagonism is a …
Number of citations: 1 www.mdpi.com

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